molecular formula C19H21FN2O4S2 B2776254 2-(4-((4-Fluorophenyl)sulfonyl)butanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 923093-68-9

2-(4-((4-Fluorophenyl)sulfonyl)butanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No.: B2776254
CAS No.: 923093-68-9
M. Wt: 424.51
InChI Key: WUWMUBPEDLQTLK-UHFFFAOYSA-N
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Description

2-(4-((4-Fluorophenyl)sulfonyl)butanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (CAS 923093-68-9) is a synthetically derived organic compound with a molecular formula of C19H21FN2O4S2 and a molecular weight of 424.51 g/mol . This complex molecule features a 4,5,6,7-tetrahydrobenzo[b]thiophene core structure, which is a scaffold recognized in medicinal chemistry research for its potential as a pharmacophore . The structure is further functionalized with a 4-(4-fluorobenzenesulfonyl)butanamido group and a carboxamide group at the 2 and 3-positions of the thiophene ring, respectively. The presence of both sulfonamide and carboxamide functional groups makes this compound an interesting candidate for exploration in various biochemical applications, including as a building block in organic synthesis or as a potential ligand in the study of protein-ligand interactions . Compounds with similar tetrahydrobenzo[b]thiophene scaffolds have been reported to exhibit significant biological activities in scientific literature, underscoring the research value of this structural motif . This product is supplied for non-human research and further manufacturing applications only. It is strictly for laboratory use and is not certified for diagnostic, therapeutic, or any clinical applications. Researchers should handle this material with appropriate safety precautions, as it may be hazardous.

Properties

IUPAC Name

2-[4-(4-fluorophenyl)sulfonylbutanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O4S2/c20-12-7-9-13(10-8-12)28(25,26)11-3-6-16(23)22-19-17(18(21)24)14-4-1-2-5-15(14)27-19/h7-10H,1-6,11H2,(H2,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUWMUBPEDLQTLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)F)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-((4-fluorophenyl)sulfonyl)butanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a detailed examination of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H23FN2O4S2C_{20}H_{23}FN_{2}O_{4}S_{2}, with a molecular weight of approximately 438.5 g/mol. The structure features a tetrahydrobenzo[b]thiophene core, which is substituted with a fluorophenyl sulfonamide group and an amide functionality.

Synthesis Methods

The synthesis typically involves multiple steps:

  • Formation of the Thiophene Ring : Cyclization of suitable precursors under acidic or basic conditions.
  • Introduction of the Fluorophenyl Group : Often achieved through palladium-catalyzed cross-coupling reactions.
  • Amidation : Formation of the amide bond through reaction with a sulfonyl butanoic acid derivative.

These synthetic routes are crucial for obtaining the compound in sufficient purity and yield for biological testing .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The fluorophenyl and sulfonyl groups enhance binding affinity to these targets, potentially leading to inhibition or modulation of their activity. The exact pathways involved may vary based on the biological context and target.

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, some derivatives have been shown to inhibit cell proliferation in various cancer cell lines by interfering with critical signaling pathways. The mechanism may involve the modulation of apoptosis-related proteins or disruption of cell cycle progression.

Antibacterial Properties

Compounds containing sulfonamide moieties are often evaluated for antibacterial activity. Preliminary studies suggest that this compound may inhibit bacterial growth by targeting essential bacterial enzymes or disrupting membrane integrity.

Case Studies

  • In Vitro Studies : In vitro assays have demonstrated that derivatives similar to this compound can inhibit the growth of various cancer cell lines, including breast and colon cancer cells. For example, one study reported an IC50 value indicating significant cytotoxicity against MCF-7 breast cancer cells at concentrations as low as 10 µM .
  • In Vivo Studies : Animal models have been employed to assess the efficacy of related compounds in tumor-bearing mice. Results showed a reduction in tumor size compared to control groups, suggesting potential therapeutic applications in oncology.

Comparative Analysis

Activity TypeRelated CompoundsObserved Effects
AntitumorBenzofuran derivativesSignificant cytotoxicity in cancer lines
AntibacterialSulfonamide-containing compoundsInhibition of bacterial growth
Mechanism InsightsSimilar sulfonamidesModulation of apoptosis and cell cycle

Comparison with Similar Compounds

AChE Inhibition

  • IIId exhibited 60% AChE inhibition at 2.6351 mM, outperforming donepezil (40%) in Wistar rat models. The 4-methoxyphenylpiperazine group likely enhances binding via H-bonds with Phe288 in the AChE active site .
  • IIIb and IIIc (benzyl/2-fluorobenzyl analogs) showed moderate activity, suggesting electron-donating groups (e.g., methoxy) improve potency compared to halogens or non-polar substituents .

AMPA Receptor Modulation

  • JAMI1001A acts as a positive allosteric modulator of AMPA receptors , with a trifluoromethylpyrazole group enabling hydrophobic interactions. This contrasts with the AChE-focused activity of IIId, highlighting scaffold versatility .

Pharmacokinetic and Physicochemical Comparisons

  • Lipophilicity : The 4-fluorophenylsulfonyl group in the target compound likely increases logP compared to IIId’s methoxyphenylpiperazine, affecting blood-brain barrier penetration.
  • Metabolic Stability: Fluorine substitution may reduce oxidative metabolism, extending half-life relative to non-fluorinated analogs .

Q & A

Q. What are the key synthetic challenges and methodologies for preparing this compound?

The synthesis involves multi-step reactions, including sulfonylation, amidation, and cyclization. Key steps and optimizations include:

  • Sulfonylation : Reacting 4-fluorophenylsulfonyl chloride with butanediamine under anhydrous conditions (dichloromethane, 0–5°C, triethylamine catalyst) to form the sulfonamide intermediate .
  • Amidation : Coupling the intermediate with 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid using carbodiimide crosslinkers (e.g., EDC/HOBt) in DMF at room temperature .
  • Cyclization : Final ring closure via acid-catalyzed intramolecular dehydration (H₂SO₄, reflux) .

Q. Critical Parameters :

StepSolventCatalystTemperatureYield (%)
SulfonylationDCMEt₃N0–5°C65–72
AmidationDMFEDC/HOBtRT58–65
CyclizationH₂SO₄Reflux70–75

Q. How can researchers characterize the compound’s purity and structural integrity?

Methodological approaches include:

  • NMR Spectroscopy : Confirm regiochemistry via ¹H NMR (e.g., sulfonamide proton at δ 10.2–10.5 ppm; tetrahydrobenzo[b]thiophene protons at δ 1.8–2.6 ppm) .
  • HPLC : Assess purity (>95%) using a C18 column (acetonitrile/water gradient, UV detection at 254 nm) .
  • X-ray Crystallography : Resolve stereochemical ambiguities in the tetrahydrobenzo[b]thiophene core .

Q. What biological targets or mechanisms are associated with this compound?

The sulfonamide and carboxamide groups suggest enzyme inhibition. Preclinical studies on analogs indicate:

  • Carbonic Anhydrase Inhibition : IC₅₀ values of 12–18 nM due to sulfonamide-Zn²⁺ coordination .
  • Kinase Modulation : Structural analogs show activity against FLT-3 (FMS-like tyrosine kinase 3) at IC₅₀ ~50 nM, relevant in leukemia research .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorophenyl vs. methoxyphenyl substituents) impact bioactivity?

Comparative SAR studies reveal:

  • 4-Fluorophenyl Group : Enhances metabolic stability (t₁/₂ = 4.2 h in liver microsomes) compared to methoxyphenyl (t₁/₂ = 1.8 h) due to reduced CYP450 oxidation .
  • Butanamido Linker : Longer chains improve solubility (logP = 2.1 vs. 3.5 for shorter analogs) but reduce kinase selectivity .

Q. How can computational tools optimize reaction pathways for scale-up synthesis?

  • Reaction Path Search : Quantum mechanics (DFT) identifies low-energy intermediates (e.g., transition state for sulfonylation at 25 kcal/mol) .
  • Machine Learning : Predicts optimal solvent-catalyst pairs (e.g., DMF with EDC/HOBt yields 68% vs. 52% for DCM) .

Q. How should researchers resolve contradictions in reported biological data?

Case Example: Discrepancies in antimicrobial activity (MIC = 8–64 µg/mL across studies) arise from:

  • Assay Variability : Broth microdilution vs. agar diffusion methods .
  • Bacterial Strains : Gram-negative (e.g., E. coli) show higher resistance due to efflux pumps .
    Resolution : Standardize protocols using CLSI guidelines and include positive controls (e.g., ciprofloxacin).

Data Contradictions and Validation

Q. Why do yields vary significantly in published syntheses?

SourceSulfonylation Yield (%)Key Factor
Study A 72Anhydrous DCM, slow reagent addition
Study B 58Moisture contamination in DCM

Recommendation : Use molecular sieves and inert atmosphere for moisture-sensitive steps.

Methodological Best Practices

  • Synthesis : Prioritize DMF over DMSO for amidation to avoid side reactions .
  • Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization (ethanol/water) .
  • Bioassays : Validate kinase inhibition via Western blotting (phospho-FLT-3 detection) .

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